molecular formula C14H17N3O3 B2703861 N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 950037-29-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B2703861
CAS No.: 950037-29-3
M. Wt: 275.308
InChI Key: ISXWUCCDWWMEDM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes both an imidazole ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at low temperatures and then gradually warmed to room temperature, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The dimethoxyphenyl group can interact with biological membranes or proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazole ring and the dimethoxyphenyl group, providing a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-12-4-3-11(9-13(12)20-2)5-6-16-14(18)17-8-7-15-10-17/h3-4,7-10H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXWUCCDWWMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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